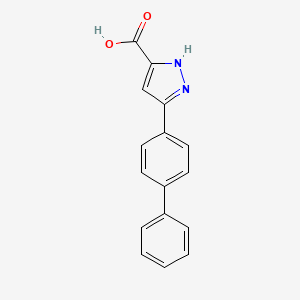

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-phenylphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSWJYJXKAHOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397734 | |

| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037816-85-5 | |

| Record name | 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the commercially available starting material, 4-acetylbiphenyl. The core of this synthesis involves a Claisen condensation to form a key β-diketoester intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent hydrolysis to yield the target compound.

This document details the experimental protocols for each synthetic step, presents all quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through the following three-step sequence:

-

Friedel-Crafts Acylation: Synthesis of the starting material, 4-acetylbiphenyl, via the acylation of biphenyl. While 4-acetylbiphenyl is commercially available, a standard laboratory preparation is included for completeness.

-

Claisen Condensation: Reaction of 4-acetylbiphenyl with diethyl oxalate in the presence of a strong base to form the key intermediate, ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate.

-

Pyrazole Formation and Hydrolysis: Cyclization of the β-diketoester intermediate with hydrazine hydrate to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the final carboxylic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Acetylbiphenyl | C₁₄H₁₂O | 196.25 | 120-122 | White solid |

| Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate | C₁₈H₁₆O₄ | 296.32 | Not Reported | - |

| This compound | C₁₆H₁₂N₂O₂ | 264.28 | Not Reported | - |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Friedel-Crafts Acylation of Biphenyl | Biphenyl, Acetyl chloride, AlCl₃ | Carbon Disulfide | Reflux | Not Specified | ~85 |

| Claisen Condensation | 4-Acetylbiphenyl, Diethyl oxalate, NaOEt | Ethanol | 80°C | Overnight + 30 min | Moderate (Typical) |

| Pyrazole Formation and Hydrolysis | Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate, Hydrazine hydrate, NaOH | Ethanol, Water | Reflux | 4h (cyclization) | Good (Typical) |

Experimental Protocols

Step 1: Synthesis of 4-Acetylbiphenyl (Starting Material)

This protocol is based on the well-established Friedel-Crafts acylation of biphenyl.[1]

Materials:

-

Biphenyl

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.2 molar equivalents) in dry carbon disulfide.

-

With stirring, add a solution of biphenyl (1.0 molar equivalent) and acetyl chloride (1.1 molar equivalents) in carbon disulfide dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Gently heat the mixture to reflux until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-acetylbiphenyl as a white solid.[1]

Step 2: Synthesis of Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate (Intermediate)

This procedure is a standard Claisen condensation adapted for the synthesis of β-diketoesters from aryl methyl ketones.[2]

Materials:

-

4-Acetylbiphenyl

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Dichloromethane (CH₂Cl₂)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 molar equivalent) in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.

-

To the stirred solution of sodium ethoxide, add a mixture of 4-acetylbiphenyl (1.0 molar equivalent) and diethyl oxalate (1.0 molar equivalent) dropwise.

-

Stir the reaction mixture overnight at room temperature, during which a precipitate may form.

-

Heat the reaction mixture at 80°C for 30 minutes to ensure the completion of the reaction.

-

Cool the mixture and acidify with sulfuric acid to a pH of 2.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of this compound (Final Product)

This two-part protocol involves the cyclization of the β-diketoester with hydrazine, followed by the hydrolysis of the resulting ester.

Part A: Cyclization to Ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate [3]

Materials:

-

Ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

Dissolve the crude ethyl 4-(biphenyl-4-yl)-2,4-dioxobutanoate (1.0 molar equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.0 molar equivalent) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Recrystallize the crude product from DMF to obtain pure ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate.

Part B: Hydrolysis to this compound [4]

Materials:

-

Ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend the ethyl 5-(biphenyl-4-yl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Visualizations

Synthesis Pathway

Caption: Overall synthetic route for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the core synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a biphenyl moiety attached to a pyrazole carboxylic acid core. This structural motif is of interest in medicinal chemistry and materials science. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides a detailed overview of the expected spectroscopic characteristics and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by examining its chemical structure, which includes a biphenyl group, a pyrazole ring, and a carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | Carboxylic Acid (-COOH) |

| ~7.8 - 8.0 | m | 4H | Aromatic Protons (Biphenyl, ortho to pyrazole) |

| ~7.4 - 7.6 | m | 5H | Aromatic Protons (Biphenyl, remaining) |

| ~7.0 | s | 1H | Pyrazole C4-H |

| - | br s | 1H | Pyrazole N-H |

Note: The pyrazole N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~150 | Pyrazole C5 |

| ~145 | Pyrazole C3 |

| ~141 | Biphenyl C4' (attached to pyrazole) |

| ~140 | Biphenyl C1' |

| ~129 | Biphenyl CH |

| ~128 | Biphenyl CH |

| ~127 | Biphenyl CH |

| ~105 | Pyrazole C4 |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | N-H stretch (Pyrazole) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1480 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| 830 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 264 | [M]⁺ (Molecular Ion) |

| 247 | [M - OH]⁺ |

| 219 | [M - COOH]⁺ |

| 152 | [Biphenyl]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Assignment |

| ~260-280 | Ethanol/Methanol | π → π* transitions of the conjugated aromatic system |

Note: The exact λmax can be influenced by the solvent polarity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should dissolve the compound completely.[1]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters for ¹H NMR :

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T1 relaxation time for quantitative analysis.[1]

-

-

Acquisition Parameters for ¹³C NMR :

-

Use proton broadband decoupling to simplify the spectrum.[2]

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[2]

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).[3]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Sample Preparation : No specific sample preparation is needed for a solid sample when using an ATR accessory. Ensure the sample is dry.

-

Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[4]

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.[5]

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[6]

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[5]

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

KBr Pellet Method

-

Sample Preparation :

-

Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample. For ESI, the sample solution is infused or injected into the ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The fragmentation of carboxylic acids often involves the loss of OH (17 Da) and COOH (45 Da).[7][8]

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

The solvent used should not absorb in the same region as the analyte.[9]

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). The conjugated aromatic system of the biphenyl and pyrazole rings is expected to result in strong absorption in the UV region.[9][10]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques for structural elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: Interrelation of spectroscopic methods for determining the structure of an organic molecule.

References

- 1. books.rsc.org [books.rsc.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. jascoinc.com [jascoinc.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with a biphenyl group and a carboxylic acid. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory functions.[1][2] Specifically, compounds within the 5-aryl-1H-pyrazole-3-carboxylic acid class have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant workflows and biological interactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for researchers in drug discovery and development for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| IUPAC Name | 5-(1,1'-biphenyl-4-yl)-1H-pyrazole-3-carboxylic acid | [4] |

| CAS Number | 1037816-85-5 | [5] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | Calculated |

| Molecular Weight | 276.28 g/mol | Calculated |

| Melting Point | 286-287 °C (with decomposition) | [3] |

| Boiling Point | No data available | [5] |

| SMILES | O=C(C1=NNC(C2=CC=C(C3=CC=CC=C3)C=C2)=C1)O | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. A pure compound typically has a sharp melting range of one to two degrees.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]

-

Glass capillary tubes (one end sealed)[7]

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and, if necessary, grind it into a fine powder.[7]

-

Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[7]

-

Initial Rapid Determination: Place the capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting temperature.

-

Accurate Determination: Prepare a fresh sample in a new capillary tube. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point found in the previous step.[7]

-

Observation: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[6]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[8]

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator, preferably in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation of the solid from the solution, centrifuge the samples at high speed.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The measured concentration of the diluted supernatant represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound by measuring pH changes during titration.[9] The pKa is the pH at which the acid and its conjugate base are present in equal concentrations.

Apparatus:

-

Calibrated pH meter with an electrode[9]

-

Automatic titrator or a burette

-

Stir plate and magnetic stir bar

-

Beaker or reaction vessel

Procedure:

-

Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent like water/methanol to ensure solubility.[9] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl is added.[9]

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stir bar and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[9]

-

Titration: For an acidic compound, titrate the solution by adding small, precise increments of a strong base titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[9]

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.[10] For higher accuracy, perform multiple titrations and average the results.[9]

LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, measures the lipophilicity of a compound by quantifying its distribution between an organic solvent (typically n-octanol) and an aqueous phase (typically a buffer like PBS at pH 7.4).[11]

Apparatus:

-

Vials with screw caps

-

Rotator or vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS) for concentration measurement

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) with each other by mixing them vigorously and then allowing the phases to separate.

-

Partitioning: Add a known amount of the compound to a vial containing pre-determined volumes of the saturated n-octanol and saturated buffer.[11]

-

Equilibration: Seal the vial and mix it for a set period (e.g., 1 hour at 30 rpm) to allow the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Analysis: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method like LC-MS.[11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for LogP determination by the shake-flask method.

Biological Pathway Interaction

5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a role in pH regulation in cancer cells.

Caption: Inhibition of Carbonic Anhydrase by the pyrazole compound.

References

- 1. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. pschemicals.com [pschemicals.com]

- 5. 1037816-85-5|this compound|BLD Pharm [bldpharm.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enamine.net [enamine.net]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid and Related Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of 5-biphenyl-4-yl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document compiles essential data on its synthesis, characterization, and the crystallographic parameters of closely related compounds. This information serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor properties.[1] The carboxylic acid moiety, when attached to the pyrazole ring, can act as a zinc-binding group, making these compounds potent inhibitors of metalloenzymes such as carbonic anhydrases (CAs).[2] Specifically, 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[2] The biphenyl substituent in this compound is of particular interest as it can engage in additional hydrophobic and π-stacking interactions within protein binding sites, potentially enhancing potency and selectivity.

Synthesis and Characterization of this compound

The synthesis of 5-((1,1'-biphenyl)-4-yl)-1H-pyrazole-3-carboxylic acid has been reported, and its identity confirmed through various analytical techniques.[2]

Synthetic Protocol

The synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. A detailed experimental protocol is provided below.[2]

Starting Material: 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid.

Reagents: Hydrazine monohydrate (N₂H₄·H₂O), glacial acetic acid.

Procedure:

-

Dissolve 0.50 g of 4-((1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid in 20 ml of glacial acetic acid in a 50 ml round-bottom flask.

-

To the stirred solution, add 3 equivalents of hydrazine monohydrate dropwise. A color change to pale yellow is typically observed.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 ml of water and stir overnight.

-

The resulting precipitate is collected to yield the final product.

This procedure resulted in a theoretical yield of 85%.[2]

Physicochemical and Spectroscopic Data

The synthesized this compound is a white solid with a decomposition melting point of 286-287 °C.[2] Its structural confirmation is based on the following data:

| Analytical Technique | Observed Data [2] |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| ESI-MS | Calculated for C₁₆H₁₃N₂O₂ [M+H]⁺: 265.09715, Measured: 265.09718 |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.18 (s, 1H), 7.41 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.6 Hz, 2H), 7.72 (d, J=7.6 Hz, 2H), 7.82 (d, J=8.4 Hz, 2H), 7.92 (d, J=8.4 Hz, 2H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 104.77, 123.81, 124.00, 126.23, 126.71, 127.93, 128.31, 128.55, 130.40, 132.77, 133.50, 141.89, 149.21, 163.07 |

| IR (ν, cm⁻¹) | 3206 (N-H), 1683 (C=O), 1501, 1274 |

Crystallographic Data of Related Pyrazole Derivatives

Crystal Data for Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate[3]

| Parameter | Value |

| Formula | C₂₅H₂₂N₂O₄S |

| Molecular Weight | 446.51 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2440 (3) |

| b (Å) | 11.0798 (5) |

| c (Å) | 14.8247 (5) |

| α (°) | 68.818 (4) |

| β (°) | 87.773 (3) |

| γ (°) | 81.241 (4) |

| Volume (ų) | 1096.36 (8) |

| Z | 2 |

| Temperature (K) | 100 |

Crystal Data for 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid[4]

| Parameter | Value |

| Formula | C₁₁H₈F₃N₃O₂ |

| Molecular Weight | 271.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.757 (3) |

| b (Å) | 10.740 (3) |

| c (Å) | 21.277 (6) |

| β (°) | 93.716 (3) |

| Volume (ų) | 2225 (1) |

| Z | 8 |

| Temperature (K) | 125 |

Crystal Data for 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid[5]

| Parameter | Value |

| Formula | C₂₁H₂₂N₂O₂ |

| Molecular Weight | 334.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.336 (2) |

| b (Å) | 17.632 (3) |

| c (Å) | 8.7876 (17) |

| β (°) | 97.910 (3) |

| Volume (ų) | 1893.2 (6) |

| Z | 4 |

| Temperature (K) | 298 |

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule crystal structure by X-ray diffraction follows a well-established workflow, from crystal growth to structure refinement.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Common techniques include:

-

Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to gradual saturation and crystal growth. This method was used for 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid from an acetone solution.[3]

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to controlled crystallization.

-

Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. Modern diffractometers, such as the Bruker APEXII CCD or Agilent SuperNova, are commonly used.[4][5] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, typically by full-matrix least-squares on F².[4][5][3] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its activity as a carbonic anhydrase IX and XII inhibitor provides strong clues.[2] These enzymes play a crucial role in regulating pH in the tumor microenvironment.

Carbonic Anhydrase IX and Tumor Acidosis:

-

Cancer cells often exhibit a high rate of glycolysis, leading to the production of lactic acid and protons (H⁺).

-

Carbonic anhydrase IX, a transmembrane enzyme overexpressed in many hypoxic tumors, catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons.

-

The outward-facing active site of CA IX converts extracellular CO₂ and H₂O to HCO₃⁻ and H⁺. However, its primary role in pH regulation is linked to its proton-shuttling function in conjunction with bicarbonate transporters.

-

By maintaining a relatively alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe), CA IX helps cancer cells survive and proliferate in an otherwise hostile acidic environment.

-

Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and a reduction in the acidification of the extracellular space, which can in turn inhibit tumor growth and metastasis.

Conclusion

This compound represents a promising scaffold for the development of selective carbonic anhydrase inhibitors. While its specific crystal structure remains to be determined, analysis of its synthesis, spectroscopic data, and the crystal structures of related compounds provides a solid foundation for further research. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the ongoing investigation of this and other pyrazole derivatives as potential therapeutic agents. The elucidation of the precise three-dimensional structure of this compound will be a critical step in understanding its binding mode with target enzymes and in guiding the rational design of next-generation inhibitors.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties and guidance on determining the solubility of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available quantitative solubility data for this specific compound, this document focuses on its known properties and outlines detailed, standardized experimental protocols for solubility assessment.

Core Physicochemical Properties

A thorough literature search did not yield specific quantitative solubility data for this compound in various solvents. However, key physicochemical properties have been identified that can influence its solubility profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O₂ | N/A |

| Molecular Weight | 264.28 g/mol | N/A |

| Melting Point | 286-287 °C (decomposes) | [1] |

| Appearance | White solid | [1] |

The high melting point of this compound suggests strong intermolecular forces within its crystal lattice. Overcoming these forces is a key factor in its dissolution, indicating that it may exhibit low solubility in many common solvents.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the aqueous and organic solvent solubility of a crystalline compound like this compound. These protocols are based on standard laboratory practices.

Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)

This method determines the equilibrium solubility of a compound at a specific temperature and pH.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the suspensions to stand at the experimental temperature to let the undissolved solid settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a 0.22 µm filter or by centrifugation.

-

Quantification: Prepare a calibration curve using known concentrations of the compound. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer at that specific temperature.

Kinetic Solubility in Organic Solvents

This method is a higher-throughput approach often used in early drug discovery to assess solubility in various organic solvents.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest (e.g., ethanol, methanol, acetonitrile).

-

Precipitation Observation: Allow the plate to equilibrate at room temperature. The formation of a precipitate is monitored over time, often using nephelometry (light scattering) or visual inspection.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Biological Context and Relevant Signaling Pathways

While the specific biological target of this compound is not definitively established in the searched literature, compounds with the 5-Aryl-1H-pyrazole-3-carboxylic acid scaffold have been investigated as inhibitors of various enzymes.[1] Pyrazole derivatives, in general, are known to act as kinase inhibitors. For instance, some pyrazole-containing compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Below is a simplified representation of the VEGFR-2 signaling pathway, which can be a potential target for pyrazole derivatives.

Simplified VEGFR-2 Signaling Pathway

References

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Discovery of Biphenyl Pyrazole Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the unique scaffold of biphenyl pyrazole carboxylic acid has emerged as a particularly promising framework for the development of next-generation pharmaceuticals. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this intriguing class of compounds, offering a technical roadmap for professionals in the field of drug development. The inherent structural features of these derivatives, combining the rigidity of the biphenyl group with the versatile hydrogen-bonding capabilities of the pyrazole carboxylic acid moiety, have positioned them as potent modulators of various biological pathways, particularly in the realm of oncology.

Synthetic Strategies: Building the Core Scaffold

The synthesis of biphenyl pyrazole carboxylic acid derivatives typically involves a multi-step approach, beginning with the construction of the core pyrazole ring, followed by the introduction of the biphenyl moiety. One common and effective strategy is the Knorr pyrazole synthesis, which utilizes the condensation of a β-ketoester with a hydrazine derivative.

A key intermediate in the synthesis of many biphenyl pyrazole derivatives is 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The general synthetic route to this and related derivatives is outlined below.

General Experimental Protocol for the Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives

This protocol describes a common method for synthesizing the core pyrazole structure which can be adapted for biphenyl analogs by using appropriately substituted starting materials.

Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene) hydrazine

A mixture of a substituted acetophenone (20 mmol), phenylhydrazine hydrochloride (20 mmol), and sodium acetate (40 mmol) is refluxed in anhydrous ethanol. The resulting hydrazone precipitates upon cooling and is filtered and dried.

Step 2: Vilsmeier-Haack Cyclization

The synthesized hydrazone is dissolved in a cold mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction mixture is stirred at 50-60°C for several hours. Upon completion, the mixture is poured into ice-water and neutralized, yielding the pyrazole-4-carbaldehyde derivative after filtration and recrystallization.

Step 3: Oxidation to Carboxylic Acid

The pyrazole-4-carbaldehyde is dissolved in acetone and treated with a mixture of sodium chlorite (NaClO2) and sulfamic acid (NH2SO3H). The reaction is stirred for several hours, and after workup, the desired pyrazole-4-carboxylic acid is obtained.[1]

To obtain the final N-aryl carboxamide derivatives, the carboxylic acid is coupled with various anilines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a suitable solvent like DMF.[1]

Biological Evaluation: Unveiling the Anticancer Potential

Biphenyl pyrazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Cytotoxicity: The MTT Assay

A fundamental method for assessing the anticancer activity of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [2][3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The biphenyl pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, which serve as close structural analogs to biphenyl pyrazole carboxylic acids, against various human cancer cell lines. This data provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.

| Compound | R Group | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Aurora-A Kinase IC₅₀ (µM) |

| 10a | H | 1.57 ± 0.12 | 2.03 ± 0.15 | 0.89 ± 0.07 |

| 10b | 4-F | 0.89 ± 0.07 | 1.12 ± 0.09 | 0.45 ± 0.04 |

| 10c | 4-Cl | 0.76 ± 0.06 | 0.98 ± 0.08 | 0.38 ± 0.03 |

| 10d | 4-Br | 0.65 ± 0.05 | 0.81 ± 0.06 | 0.29 ± 0.02 |

| 10e | 4-OCH₃ | 0.39 ± 0.06 | 0.46 ± 0.04 | 0.16 ± 0.03 |

Data extracted from a study on N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as potent anticancer agents.[4]

Delving into the Mechanism of Action: Signaling Pathways and Molecular Targets

The anticancer effects of biphenyl pyrazole carboxylic acid derivatives are often attributed to their ability to interfere with critical cellular processes. Understanding the specific signaling pathways and molecular targets is paramount for their rational design and clinical development.

Aurora Kinase Inhibition: A Key Anticancer Mechanism

Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a pivotal role in mitosis.[4] Overexpression of Aurora kinases is common in many cancers and is associated with poor prognosis. Inhibition of these kinases leads to defects in chromosome segregation, cell cycle arrest, and ultimately, apoptosis.

Experimental Protocol: In Vitro Aurora Kinase Assay

-

Enzyme and Substrate Preparation: Recombinant human Aurora-A kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase buffer.

-

Inhibitor Incubation: The biphenyl pyrazole carboxylic acid derivatives are incubated with the kinase in the presence of ATP.

-

Phosphorylation Reaction: The kinase reaction is initiated by the addition of the substrate and allowed to proceed for a specific time at a controlled temperature.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined from the dose-response curve.

Induction of Apoptosis and Cell Cycle Arrest

Western blot analysis is a powerful technique to investigate the molecular mechanisms underlying the anticancer activity of these compounds, including the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: Cancer cells treated with the biphenyl pyrazole carboxylic acid derivatives are harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, p21, cyclins) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified to determine changes in protein expression levels.

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the discovery and evaluation process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

Caption: High-level workflow for the discovery and evaluation of biphenyl pyrazole carboxylic acid derivatives.

Caption: Inhibition of the Aurora A kinase signaling pathway by biphenyl pyrazole carboxylic acid derivatives.

Conclusion and Future Directions

The discovery of biphenyl pyrazole carboxylic acid derivatives represents a significant advancement in the search for novel therapeutic agents. Their potent anticancer activity, coupled with their synthetic tractability, makes them an attractive scaffold for further development. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts, as well as exploring their potential in other therapeutic areas beyond oncology. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon, accelerating the translation of these promising molecules from the laboratory to the clinic.

References

An In-depth Technical Guide on the Proposed Mechanism of Action of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic Acid

Disclaimer: "5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" is not extensively characterized in publicly available literature as a standalone therapeutic agent. However, its core structure is a prominent feature in a class of potent and selective antagonists of the Lysophosphatidic Acid Receptor 1 (LPA₁). This guide, therefore, elucidates its mechanism of action based on its role as a representative LPA₁ receptor antagonist, drawing from extensive research on structurally analogous compounds.

Executive Summary

Lysophosphatidic acid (LPA) is a signaling phospholipid that modulates a wide array of cellular functions by activating a family of G protein-coupled receptors (GPCRs), including the LPA₁ receptor. Dysregulation of the LPA/LPA₁ signaling axis is strongly implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). Compounds based on the biphenyl-pyrazole carboxylic acid scaffold have been identified as highly selective and orally active antagonists of the LPA₁ receptor. They function by competitively inhibiting the binding of LPA to the LPA₁ receptor, thereby blocking downstream pro-fibrotic signaling cascades. This action mitigates fibroblast proliferation, differentiation, and migration, ultimately reducing excessive extracellular matrix deposition and attenuating the progression of fibrosis.

The LPA/LPA₁ Signaling Axis: The Therapeutic Target

LPA exerts its biological effects through at least six different GPCRs (LPA₁₋₆). The LPA₁ receptor, in particular, has been identified as a key mediator of fibrosis.[1][2] Upon binding of LPA, the LPA₁ receptor couples primarily through Gαᵢ, Gαₒ, and Gα₁₂/₁₃ proteins to activate multiple downstream pathways, including:

-

Rho/ROCK Pathway: Promotes cytoskeletal rearrangement, stress fiber formation, and cell contraction.

-

PI3K/Akt Pathway: Regulates cell survival and proliferation.

-

MAPK/ERK Pathway: Involved in cell growth and differentiation.

-

PLC/Ca²⁺ Pathway: Leads to intracellular calcium mobilization, influencing various cellular processes.

In the context of fibrosis, sustained activation of the LPA₁ receptor on fibroblasts leads to their proliferation, migration to sites of injury, and differentiation into myofibroblasts. These myofibroblasts are responsible for the excessive production and deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring and loss of organ function.[3]

Proposed Mechanism of Action: LPA₁ Receptor Antagonism

This compound and its analogs act as competitive antagonists at the LPA₁ receptor. The molecule's biphenyl and pyrazole moieties likely interact with specific residues within the transmembrane domain of the receptor, occupying the binding pocket that would normally accommodate LPA. This steric hindrance prevents receptor activation and subsequent G protein coupling, effectively silencing the downstream pro-fibrotic signals.

The key inhibitory actions include:

-

Inhibition of Fibroblast Chemotaxis: By blocking LPA-induced migration, the compound prevents the recruitment of fibroblasts to the site of tissue injury.[2]

-

Reduction of Fibroblast Proliferation: The compound inhibits the proliferative signals mediated by LPA₁, slowing the expansion of the fibroblast population.[1]

-

Prevention of Myofibroblast Differentiation: By antagonizing LPA₁, the compound prevents fibroblasts from transforming into hyper-secretory myofibroblasts.

-

Decreased ECM Deposition: The overall effect is a significant reduction in the production of collagen and other ECM proteins, thereby limiting the progression of fibrosis.[3]

Pharmacological Data of Structurally Related LPA₁ Antagonists

While specific quantitative data for "this compound" is not available, the table below summarizes the potency of structurally similar compounds that have been investigated as LPA₁ antagonists. These compounds typically feature a biphenyl-heterocycle core.

| Compound Name/Code | Target(s) | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |

| AM966 | LPA₁ | Calcium Flux (hLPA₁) | IC₅₀ = 17 nM | [2] |

| AM966 | LPA₁ | Chemotaxis (IMR-90 cells) | IC₅₀ = 181 nM | [2] |

| BMS-986020 | LPA₁ | Not Specified | - | [3] |

| BMS-986278 | LPA₁ | Binding Affinity (hLPA₁) | Kₑ = 6.9 nM | [4] |

| Compound 2 (from literature) | LPA₁ | Proliferation (NHLF cells) | Potent Inhibition | [1] |

hLPA₁: human LPA₁ receptor; NHLF: Normal Human Lung Fibroblasts.

Key Experimental Protocols

The characterization of LPA₁ antagonists relies on a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

This assay measures the ability of a compound to inhibit LPA-induced intracellular calcium release in cells engineered to express the LPA₁ receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA₁ receptor are cultured to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound).

-

LPA Challenge: Cells are then stimulated with a fixed concentration of LPA (typically at its EC₈₀) to induce calcium release.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist's inhibitory effect is quantified, and an IC₅₀ value is calculated from the concentration-response curve.

This assay assesses the compound's ability to block the migration of fibroblasts toward an LPA gradient.

Methodology:

-

Cell Preparation: Human lung fibroblasts (e.g., IMR-90) are serum-starved.

-

Assay Setup: A Boyden chamber or similar migration plate with a porous membrane is used. The lower chamber is filled with media containing LPA as a chemoattractant.

-

Treatment: The fibroblasts are pre-treated with the antagonist compound and then seeded into the upper chamber.

-

Incubation: The chamber is incubated for several hours to allow cell migration through the membrane.

-

Quantification: Migrated cells on the underside of the membrane are fixed, stained (e.g., with crystal violet), and counted via microscopy or eluted for spectrophotometric analysis.

-

Data Analysis: The reduction in cell migration in the presence of the antagonist is used to determine its IC₅₀.

This is a widely used animal model to evaluate the anti-fibrotic efficacy of therapeutic candidates.

Methodology:

-

Induction: Mice are administered bleomycin via intratracheal instillation to induce lung injury and subsequent fibrosis.

-

Treatment: A treatment group receives the LPA₁ antagonist (e.g., via oral gavage) daily, starting at a specified time point post-bleomycin administration. A control group receives a vehicle.

-

Monitoring: The study continues for a period of 14-28 days.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and lungs are harvested for analysis.

-

Assessments:

-

Histology: Lung sections are stained with Masson's trichrome to visualize and score collagen deposition.

-

Hydroxyproline Assay: Total lung collagen content is quantified biochemically.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is analyzed for inflammatory cell counts and levels of pro-fibrotic mediators like TGF-β1.[2]

-

Conclusion

While "this compound" is not a well-documented entity on its own, its chemical architecture strongly suggests a mechanism of action centered on the antagonism of the LPA₁ receptor. This places it within a promising class of anti-fibrotic agents. By competitively inhibiting the LPA₁ receptor, it effectively disrupts the core pathological processes of fibroblast recruitment, proliferation, and activation that drive the progression of diseases like idiopathic pulmonary fibrosis. The preclinical data from structurally related compounds provide a robust validation of this therapeutic strategy, highlighting the potential of this chemical class for further development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid: A Technical Guide for Drug Discovery

Introduction

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid is a small molecule belonging to the pyrazole class of heterocyclic compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. The biphenyl-pyrazole scaffold, in particular, has been explored for its potential as a modulator of various biological targets. This technical guide provides a comprehensive overview of the in silico modeling approaches that can be employed to investigate the therapeutic potential of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Features

A foundational step in any in silico analysis is the characterization of the molecule's structural and physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and for setting up molecular simulations.

| Property | Predicted Value | Method/Software |

| Molecular Formula | C16H12N2O2 | - |

| Molecular Weight | 264.28 g/mol | - |

| LogP (octanol-water partition coefficient) | 3.5 - 4.5 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | Cheminformatics Tool (e.g., ChemDraw, RDKit) |

| Hydrogen Bond Donors | 2 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |

| Hydrogen Bond Acceptors | 3 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |

| Rotatable Bonds | 2 | Cheminformatics Tool (e.g., ChemDraw, RDKit) |

Potential Biological Targets and In Silico Investigation Strategies

While direct experimental data for this compound is limited, the broader class of pyrazole and biphenyl derivatives has been associated with several key biological targets. In silico methods can be instrumental in prioritizing which of these targets are most likely to interact with our compound of interest.

A general workflow for the in silico investigation is outlined below:

Based on literature for analogous compounds, potential targets for this compound include:

-

Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds are known NSAIDs that target COX-1 and COX-2.

-

Kinases: The pyrazole scaffold is a common feature in kinase inhibitors. Potential targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

-

Carbonic Anhydrases (CAs): Some pyrazole derivatives have shown inhibitory activity against various isoforms of carbonic anhydrase.

Experimental Protocols for In Silico Modeling

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol for Docking with EGFR Kinase Domain (PDB ID: 2GS2):

-

Protein Preparation:

-

Download the crystal structure of EGFR (PDB ID: 2GS2) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands using a molecular modeling software (e.g., PyMOL, Chimera).

-

Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) using AutoDock Tools.

-

Define the grid box for docking to encompass the ATP-binding site, typically centered on the co-crystallized inhibitor.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro or Chem3D.

-

Save the ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina.

-

Specify the prepared protein and ligand files, and the grid box parameters in the configuration file.

-

Run the docking simulation.

-

-

Analysis:

-

Analyze the output poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the best-scoring pose in the active site of the receptor to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Table 2: Predicted Binding Affinities of Pyrazole Derivatives with Kinase Targets

| Compound Class | Target Kinase | Predicted Binding Affinity (kcal/mol) | Reference |

| Pyrazole-carboxamides | CDK2 | -10.35 | [1] |

| Pyrazole-thiazolinones | EGFR | -8.5 to -9.5 | [2] |

| Biphenyl-pyrazoles | VEGFR2 | -9.0 to -10.5 | [1] |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

Protocol for MD Simulation of the EGFR-Ligand Complex:

-

System Setup:

-

Use the best-scoring docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

This can be performed using software packages like GROMACS or AMBER.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes.

-

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) simulation to stabilize the temperature.

-

Follow with a short NPT (constant number of particles, pressure, and temperature) simulation to stabilize the pressure and density.

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (e.g., 50-100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over time.

-

Signaling Pathway Analysis

Understanding the signaling pathways associated with potential targets is crucial for predicting the downstream effects of a drug candidate.

EGFR Signaling Pathway

Inhibition of EGFR by a molecule like this compound would be expected to disrupt downstream signaling cascades that control cell proliferation, survival, and metastasis.

CDK2 and Cell Cycle Regulation

CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Inhibition of CDK2 would lead to cell cycle arrest.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies can be performed on a series of pyrazole analogs to build a mathematical model that correlates their chemical structures with their biological activities. This model can then be used to predict the activity of novel compounds, including this compound.

General QSAR Protocol:

-

Data Collection: Compile a dataset of structurally related pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values).

-

Descriptor Calculation: For each molecule, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Use statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the predictive power of the model using internal (e.g., cross-validation) and external validation sets.

Table 3: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular volume, surface area |

| Topological | Wiener index, Balaban index |

| Physicochemical | LogP, TPSA, molar refractivity |

Conclusion

The in silico modeling approaches outlined in this guide provide a powerful framework for elucidating the therapeutic potential of this compound. Through a combination of molecular docking, molecular dynamics simulations, and QSAR studies, researchers can identify probable biological targets, understand the dynamics of ligand-receptor interactions, and predict the compound's activity and pharmacokinetic profile. This computational-driven approach can significantly accelerate the drug discovery process by enabling a more rational design and prioritization of candidates for further experimental validation. While the data presented for analogous compounds is promising, it is imperative that these in silico predictions are ultimately confirmed through in vitro and in vivo studies.

References

- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]

"5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid" tautomerism study

An In-depth Technical Guide to the Tautomerism of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid

Introduction: The Phenomenon of Pyrazole Tautomerism

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. A key characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers in equilibrium, a phenomenon known as annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the ring, the physical state of the compound (solid or solution), solvent polarity, and temperature.[1][2] Understanding and controlling this tautomeric preference is critical in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.

This guide provides a comprehensive overview of the theoretical and practical aspects of studying the tautomerism of a specific derivative, this compound.

Tautomeric Forms of this compound

This compound can exist in two potential tautomeric forms, as depicted in the equilibrium below. For clarity, these are designated as the 5-biphenyl- Tautomer (T1) and the 3-biphenyl- Tautomer (T2) . The nomenclature reflects the position of the biphenyl group relative to the N-H proton.

Caption: Prototropic tautomerism in this compound.

The relative stability of T1 and T2 is governed by the electronic influence of the biphenyl and carboxylic acid substituents. Generally, electron-withdrawing groups tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the group. Conversely, electron-donating groups stabilize the tautomer with the proton on the adjacent nitrogen. In this case, the carboxylic acid at position 3 is a strong electron-withdrawing group, which would suggest a preference for the T1 tautomer. However, the electronic effect of the biphenyl group at position 5 and potential intramolecular hydrogen bonding can also significantly influence the equilibrium.

Experimental Protocols for Tautomerism Analysis

A multi-faceted approach combining spectroscopic and crystallographic techniques is essential for a thorough investigation of the tautomeric state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[1] By analyzing chemical shifts and signal broadening, one can identify the predominant tautomer or characterize the dynamics of the equilibrium.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.

-

¹H NMR: Acquire standard ¹H NMR spectra. The chemical shift of the N-H proton is a key indicator. In a rapid equilibrium, a single, potentially broad N-H signal will be observed.

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form.[1] In a static system, distinct chemical shifts will be observed for the dominant tautomer. In a dynamic equilibrium, broadened signals for C3 and C5 may be seen.[1]

-

¹⁵N NMR: If isotopically enriched material is available, ¹⁵N NMR provides direct insight into the nitrogen environment. The spectrum will show distinct signals for a "pyrrole-like" (N-H) and a "pyridine-like" (N=) nitrogen atom, allowing for unambiguous identification of the major tautomer in solution.[3]

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures (e.g., from 25°C to 100°C) to study the dynamics of the proton exchange. Coalescence of signals at higher temperatures can confirm a tautomeric equilibrium.

Hypothetical Data Summary:

| Parameter | Tautomer T1 (Predicted) | Tautomer T2 (Predicted) | Observation in DMSO-d₆ |

| ¹H NMR (N-H) | ~13.5 ppm | ~13.0 ppm | Broad signal at ~13.2 ppm |

| ¹³C NMR (C3) | ~162 ppm | ~145 ppm | ~153 ppm |

| ¹³C NMR (C5) | ~145 ppm | ~162 ppm | ~153 ppm |

| ¹⁵N NMR (N1) | ~180 ppm (pyrrole-like) | ~250 ppm (pyridine-like) | Signal at ~215 ppm |

| ¹⁵N NMR (N2) | ~250 ppm (pyridine-like) | ~180 ppm (pyrrole-like) | Signal at ~215 ppm |

Note: The observation of averaged signals for C3/C5 and N1/N2 would suggest a fast tautomeric equilibrium in DMSO-d₆.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model. The position of the N-H proton can be located in the difference Fourier map, confirming the tautomer present in the solid state.

Hypothetical Crystallographic Data:

| Parameter | Tautomer T1 (Solid State) |

| N1-H Bond Length | 0.88(2) Å |

| N2...H Distance | > 2.5 Å |

| C3-N2 Bond Length | ~1.34 Å |

| C3-N4 Bond Length | ~1.37 Å |

Note: The shorter N1-H bond and longer N2...H distance would confirm the T1 tautomer in the crystal lattice.

Computational Modeling

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Methodology:

-

Structure Optimization: Build the 3D structures of both tautomers (T1 and T2). Perform geometry optimizations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2]

-

Energy Calculation: Calculate the single-point electronic energies (E), zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for the optimized structures. The relative stability is determined by the difference in Gibbs free energy (ΔG).

-

Solvent Effects: Incorporate the effect of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This allows for the prediction of tautomeric preference in various solvent environments.

-

Transition State Search: To understand the kinetics of the interconversion, locate the transition state for the proton transfer reaction. This allows for the calculation of the activation energy barrier.

Hypothetical Computational Results:

| Parameter | Gas Phase | In DMSO (PCM) |

| ΔE (T2 - T1) (kcal/mol) | +2.5 | +1.8 |

| ΔG (T2 - T1) (kcal/mol) | +2.2 | +1.5 |

Note: A positive ΔG indicates that Tautomer T1 is more stable than Tautomer T2 under the given conditions.

Integrated Workflow for Tautomerism Study

The following diagram illustrates a logical workflow for a comprehensive study of pyrazole tautomerism.